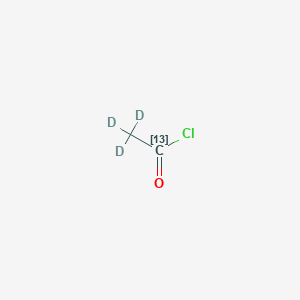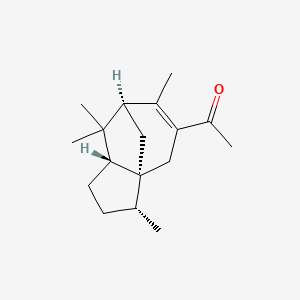
Methyl cedryl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cedryl ketone, also known as acetyl cedrene, is a chemical compound with the molecular formula C17H26O. It is a colorless to light yellow liquid with a woody, amber, and musk-like odor. This compound is widely used in the fragrance industry due to its pleasant scent and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl cedryl ketone is typically synthesized from cedarwood oil, which contains a mixture of sesquiterpenes such as α-cedrene and β-cedrene. The synthesis involves the following steps:
Isomerization: Cedarwood oil is treated with polyphosphoric acid to isomerize the sesquiterpenes into a mixture of compounds, including 7,10-ethylene-4,4,7-trimethyl-1,9-octahydronaphthalene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Cedarwood oil is extracted from cedar trees.
Isomerization and Acetylation: The extracted oil undergoes isomerization and acetylation as described above.
Purification: The final product is purified through distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl cedryl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl cedryl ketone has diverse applications in scientific research:
Chemistry: Used as a starting material for synthesizing other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in dermatology and aromatherapy.
Industry: Widely used in the fragrance industry to create perfumes, colognes, and scented products due to its stable and pleasant odor
Mecanismo De Acción
The mechanism of action of methyl cedryl ketone involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its woody and musky scent. At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its potential biological activities are attributed to its ability to interact with cellular targets, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Methyl cedryl ketone is compared with other similar compounds such as:
Cedrol: Another sesquiterpene alcohol found in cedarwood oil, known for its woody scent.
Cedrene: A sesquiterpene hydrocarbon also present in cedarwood oil, used in perfumery.
Cedryl acetate: An ester derivative of cedrol, used for its pleasant fragrance.
Uniqueness: this compound stands out due to its stability, pleasant odor, and versatility in various applications.
Propiedades
Fórmula molecular |
C17H26O |
|---|---|
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1-[(1S,2R,5R,7S)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.01,5]undec-8-enyl]ethanone |
InChI |
InChI=1S/C17H26O/c1-10-6-7-15-16(4,5)14-9-17(10,15)8-13(11(14)2)12(3)18/h10,14-15H,6-9H2,1-5H3/t10-,14-,15-,17-/m1/s1 |
Clave InChI |
YBUIAJZFOGJGLJ-GWBBYGMBSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2[C@]13C[C@@H](C2(C)C)C(=C(C3)C(=O)C)C |
SMILES canónico |
CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
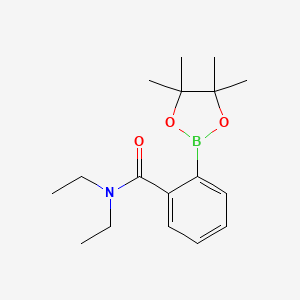
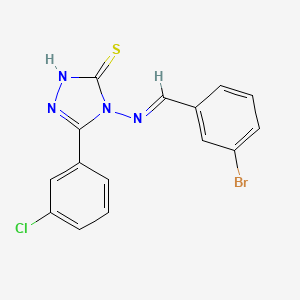
![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)


![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)
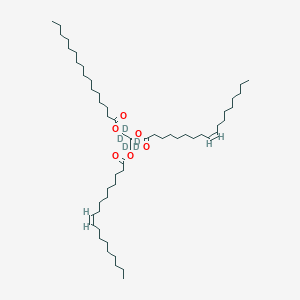
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)
